molecular formula C13H10O5 B192111 Pimpinellin CAS No. 131-12-4

Pimpinellin

Cat. No. B192111
CAS RN: 131-12-4
M. Wt: 246.21 g/mol
InChI Key: BQPRWZCEKZLBHL-UHFFFAOYSA-N
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Description

Pimpinellin is a furocoumarin, a type of compound that is phototoxic and photocarcinogenic . It intercalates DNA and photochemically induces mutations . Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits . Pimpinellin is a component of Angelica dahurica roots which is a medicinal plant widely used in China for the treatment of symptoms related to allergic inflammation .


Synthesis Analysis

The total synthesis of Pimpinellin has been achieved by Au(I)-catalyzed intramolecular hydroarylation (IMHA) of the relevant aryl propiolate esters . These esters were themselves formed by reaction of the corresponding phenols with either 3-(trimethylsilyl)propiolic acid or propiolic acid and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride or dicyclohexylcarbodiimide .


Molecular Structure Analysis

The molecular formula of Pimpinellin is C13H10O5 . Its molecular weight is 246.22 g/mol .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Pimpinellin .


Physical And Chemical Properties Analysis

Pimpinellin has a molecular weight of 246.22 . It is stored at -20°C in powder form .

Scientific Research Applications

Inhibition of Platelet Aggregation

Specific Scientific Field

Pharmacology and Hematology

Summary of the Application

Pimpinellin has been found to inhibit collagen-induced platelet aggregation and activation .

Methods of Application or Experimental Procedures

In this study, pimpinellin was extracted from the root of Toddalia asiatica and used to pretreat platelets. The effects of pimpinellin on platelet function were then investigated .

Results or Outcomes

Pimpinellin pretreatment effectively inhibited collagen-induced platelet aggregation, but did not alter ADP- and thrombin-induced aggregation. Platelets pretreated with pimpinellin showed reduced α granule (CD62) level and secretion of dense granule (ATP release). Pimpinellin-treated platelets also exhibited decreased clot reaction and TxB2 production .

Antioxidant, Antibacterial, and Anti-inflammatory Properties

Specific Scientific Field

Phytochemistry and Pharmacology

Summary of the Application

Pimpinellin, derived from various Pimpinella species, has been investigated for its antioxidant, antibacterial, and anti-inflammatory properties .

Methods of Application or Experimental Procedures

Researchers have focused on natural compounds derived from commonly used Pimpinella species, such as P. anisum, P. thellungiana, P. saxifrage, and P. brachycarpa, to investigate their properties .

Results or Outcomes

The studies demonstrated that the genus Pimpinella has the homology characteristics of medicine and food and mainly in the therapy of gastrointestinal dysfunction, respiratory diseases, deworming, and diuresis .

Amelioration of Macrophage Inflammation

Specific Scientific Field

Immunology

Summary of the Application

Pimpinellin has been found to ameliorate macrophage inflammation .

Methods of Application or Experimental Procedures

In vitro studies showed that pimpinellin could inhibit the expression of inflammatory cytokines and signal pathway activation in macrophages by inhibiting overexpression of PARP1 .

Results or Outcomes

Pimpinellin increased the survival rate of LPS-treated mice, thereby preventing LPS-induced sepsis .

Antimicrobial Properties

Specific Scientific Field

Microbiology and Phytochemistry

Summary of the Application

Pimpinellin has been found to possess antimicrobial properties .

Methods of Application or Experimental Procedures

In this study, pimpinellin was isolated from the fruits of Heracleum mantegazzianum. The antimicrobial activity of pimpinellin was then investigated .

Results or Outcomes

The study concluded that there is a synergism of action for all three furanocoumarins, including pimpinellin. This is the first report available about the antimicrobial activity of pimpinellin .

Potential Inhibitor for Alzheimer’s Disease

Specific Scientific Field

Neurology and Phytochemistry

Summary of the Application

Pimpinellin, isolated from the roots of Zosima absinthifolia, has been studied for its potential as an inhibitor for Alzheimer’s disease .

Methods of Application or Experimental Procedures

In this study, molecular docking studies were conducted to investigate the potential of Pimpinellin as an inhibitor for Alzheimer’s disease .

Results or Outcomes

The study reported the anticholinesterase and antioxidant activities of extracts and essential oils from aerial parts, roots, flowers, fruits, and coumarins, including Pimpinellin .

Safety And Hazards

Pimpinellin is phototoxic and photocarcinogenic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Methoxyfuranocoumarins, a group of compounds that includes Pimpinellin, are molecules that are constantly being rediscovered, having promising potential for future applications that will hopefully have an impact on human well-being and medical care . They therefore deserve special attention in future, large-scale research .

properties

IUPAC Name

5,6-dimethoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRWZCEKZLBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156831
Record name Pimpinellin
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URL https://comptox.epa.gov/dashboard/DTXSID20156831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Soluble in alcohol
Record name Pimpinellin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pimpinellin

Color/Form

Off-white needles from methylene chloride/hexane, Yellowish needles

CAS RN

131-12-4
Record name Pimpinellin
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Record name Pimpinellin
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Record name Pimpinellin
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Record name 5,6-dimethoxyfuro[2,3-h]chromen-2-one
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Record name PIMPINELLIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Pimpinellin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pimpinellidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301764
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Pimpinellin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
A Cervi, P Aillard, N Hazeri, L Petit… - The Journal of …, 2013 - ACS Publications
… The fully substituted nature of the benzenoid core associated with pimpinellin presents a … On the basis of the foregoing considerations, the route pursued in efforts to prepare pimpinellin (…
Number of citations: 54 pubs.acs.org
MW Reed, HW Moore - The Journal of Organic Chemistry, 1988 - ACS Publications
… Although methylation of 13 with diazomethane is reported to give pimpinellin (14), we found … chloride/ hexanes gave 79% yield of synthetic pimpinellin. Prenylation of phenol 13 with 4-…
Number of citations: 50 pubs.acs.org
G Kavli, K Midelfart, J Raa, G Volden - Contact Dermatitis, 1983 - Wiley Online Library
… pimpinellin, angelicin and sphondin. The efficacy was highest at 325-350 nm, with maxima at 330-335 nm. Pimpinellin … The action spectra for bergapten and pimpinellin corresponded to …
Number of citations: 29 onlinelibrary.wiley.com
Z Liu, M Jiang, X Lu, F Qin, Y Song, J Wen… - Journal of Chromatography …, 2012 - Elsevier
… of Toddalia asiatica extract including pimpinellin, isopimpinellin and … (LLOQ) were 25.0ng/mL for pimpinellin, 10.0ng/mL for … the pharmacokinetic study of pimpinellin, isopimpinellin and …
Number of citations: 20 www.sciencedirect.com
G Liu, Z Yuan, X Tian, X Xiong, F Guo, Z Lin… - Frontiers in …, 2021 - frontiersin.org
… and antithrombotic effects of pimpinellin. We investigated the effect of pimpinellin on platelet … We also found that pimpinellin was not toxic to platelets, and pimpinellin had no effect on …
Number of citations: 6 www.frontiersin.org
PES De Oliveira, LM Conserva… - … Section C: Crystal …, 2004 - scripts.iucr.org
X-ray diffraction studies carried out on single crystals of the monomeric, viz. 5,6-dimethoxy-2H-furo[2,3-h][1]benzopyran-2-one, C13H10O5, and dimeric, viz. 5,5′,6,6′-tetramethoxy-3,3…
Number of citations: 12 scripts.iucr.org
A Schönberg, N Badran… - Journal of the American …, 1955 - ACS Publications
The synthesis of these derivatives of dicoumarol starting with the corresponding coumarins is im-possible, or at least very difficult. We have found a suitable way starting with visnagin (…
Number of citations: 16 pubs.acs.org
S Karakaya, M Koca, O Sytar, H Duman - Natural product research, 2020 - Taylor & Francis
… got coumarins umbelliferone, bergapten and pimpinellin. … The three known coumarins such as bergapten, pimpinellin, … umbelliferone, bergapten and pimpinellin got the highest AA. A …
Number of citations: 21 www.tandfonline.com
O JUNTTILA - Physiologia plantarum, 1976 - Wiley Online Library
… The furanocoumarins isobergapten, bergapten, pimpinellin and angelicin were identified by means of PMR … Only pimpinellin and sphondin had any effect on the germination capacity 25 …
Number of citations: 47 onlinelibrary.wiley.com
EG Paul - 1962 - search.proquest.com
… They assumed that pimpinellin was the principle product of the root and that the mixture of compounds they obtained were decomposition products of pimpinellin. The compound …
Number of citations: 0 search.proquest.com

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